molecular formula C15H10F2N2OS2 B5690940 2-(1,3-benzothiazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide

Cat. No. B5690940
M. Wt: 336.4 g/mol
InChI Key: LIYJYFNACOXDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is commonly referred to as BTA-EG6 and is synthesized using a straightforward method.

Scientific Research Applications

BTA-EG6 has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent anticancer activity, with studies demonstrating its ability to induce apoptosis in various cancer cell lines. BTA-EG6 has also been investigated for its antibacterial and antifungal properties, with promising results. Additionally, the compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of BTA-EG6 is not yet fully understood. However, studies have suggested that the compound may exert its anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. BTA-EG6 has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antibacterial, antifungal, and anti-inflammatory properties, the compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. BTA-EG6 has also been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTA-EG6 is its ease of synthesis and high yield. The compound is also relatively stable, allowing for long-term storage. However, one limitation of BTA-EG6 is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of the compound.

Future Directions

There are several potential future directions for the study of BTA-EG6. One area of interest is the development of BTA-EG6 analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BTA-EG6 and its potential applications in the treatment of various diseases. The compound may also have potential applications in the field of materials science, as it has been shown to exhibit self-assembly properties. Overall, the study of BTA-EG6 is an exciting area of research with significant potential for future discoveries.

Synthesis Methods

The synthesis of BTA-EG6 involves the reaction of 2-mercaptobenzothiazole and 3,4-difluoroaniline with ethyl chloroacetate in the presence of triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BTA-EG6. The yield of the reaction is typically high, and the purity of the product can be confirmed using various analytical techniques, including NMR and HPLC.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c16-10-6-5-9(7-11(10)17)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYJYFNACOXDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.